Regiospecific Hydrolytic Stability: Kinetic Distinction from 3-Carboxylate Isomer
The alkaline hydrolysis rate of the 4-carboxylate ester is quantitatively different from its regioisomer, the 3-carboxylate. This difference is due to the non-additive substituent effects of the N-methyl, 2-oxo, and methoxycarbonyl groups, making predictive substitution unreliable [1].
| Evidence Dimension | Alkaline hydrolysis rate constant |
|---|---|
| Target Compound Data | Rate constant influenced by the specific 4-position substitution pattern [1]. |
| Comparator Or Baseline | Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate and other isomers |
| Quantified Difference | Reaction rates are affected by the relative positions of functional groups in ways that could not be predicted; specific rate constants for each isomer are distinct and non-additive [1]. |
| Conditions | Alkaline hydrolysis conditions as described in the study [1]. |
Why This Matters
This regiospecific stability profile is critical for procurement decisions when a specific isomer is required for a multi-step synthesis to ensure predictable reactivity and avoid unwanted side reactions.
- [1] Deady, L. W. Substitutent Effects in Non-Aromatic Nitrogen Heterocycles: Alkaline Hydrolysis of Methyl N-Methyl (oxo)dihydropyridinecarboxylates and Diaza Analogues. Australian Journal of Chemistry 1985, 38 (4), 637-641. View Source
